molecular formula C17H16ClNO2 B13765860 Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate CAS No. 500592-32-5

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate

Cat. No.: B13765860
CAS No.: 500592-32-5
M. Wt: 301.8 g/mol
InChI Key: PRUXTLZVXJTOHF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Chlorophenyl)-2,3-dihydro-indole-3-carboxylate (CAS 500592-32-5) is a high-purity chemical compound supplied for research and development purposes. This indole derivative features a chlorophenyl substitution and an ethyl carboxylate functional group, with a molecular formula of C17H16ClNO2 and a molecular weight of 301.77 g/mol . Indole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Specifically, ethyl indole-3-carboxylate analogs have demonstrated significant research value in virology, showing inhibitory activity against viruses such as the Hepatitis C virus (HCV) in cellular assays . The indole nucleus is a key pharmacophore found in numerous bioactive molecules, and its derivatives are extensively investigated for their potential antiviral, anti-inflammatory, and anticancer properties . This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems and for exploring new therapeutic possibilities in drug discovery. This product is intended for laboratory research by qualified personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

500592-32-5

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-2,3-dihydro-1H-indole-3-carboxylate

InChI

InChI=1S/C17H16ClNO2/c1-2-21-17(20)15-12-8-4-6-10-14(12)19-16(15)11-7-3-5-9-13(11)18/h3-10,15-16,19H,2H2,1H3

InChI Key

PRUXTLZVXJTOHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC2=CC=CC=C12)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of 2-Acylamino-3-(2-chlorophenyl)acrylic Acid Derivatives

A prominent method for preparing enantiomerically enriched this compound involves asymmetric transfer hydrogenation of prochiral 2-acylamino-3-(2-chlorophenyl)acrylic acid derivatives or their esters. This process uses chiral transition metal catalysts with enantiomerically enriched ligands to reduce the double bond selectively, yielding the indoline-2-carboxylic acid ester with high enantiomeric excess (e.e.) values up to 98%.

  • Reaction conditions:

    • Temperature range: 60–100 °C (preferred)
    • Hydrogen donor: Organic compounds capable of transfer hydrogenation
    • Catalysts: Chiral transition metal complexes with enantiomerically enriched ligands
    • Solvents: Nonprotic dipolar solvents such as N-methylpyrrolidone (NMP) may be used
    • Bases: Triethylamine or sodium acetate can be present to facilitate the reaction
  • Substrates:

    • 2-acetylamino-3-(2-chlorophenyl)acrylic acid ethyl ester or benzyl ester
    • 2-benzoylamino-3-(2-chlorophenyl)acrylic acid derivatives

This method preserves stereochemistry and allows preparation of both (S)- and (R)-enantiomers, with a preference for the (S)-indoline-2-carboxylic acid enantiomer.

Palladium-Catalyzed Intramolecular Amination and Heck Reaction

Another approach involves palladium-catalyzed intramolecular amination and Heck-type coupling reactions starting from 2-halophenylalanine derivatives or related precursors. The Heck reaction facilitates the formation of the indoline ring by coupling the aryl halide with an alkene or alkyne moiety under palladium catalysis.

  • Catalysts:

    • Pd(OAc)2 with triphenylphosphine (PPh3) or other phosphine ligands
    • Copper(I) iodide (CuI) as co-catalyst in some cases
  • Reaction conditions:

    • Solvents: Dimethylformamide (DMF) or NMP
    • Temperature: Typically 80–95 °C
    • Bases: Triethylamine or potassium carbonate (K2CO3)
    • Reaction time: 2–4 hours
  • Typical procedure:

    • Formation of imidoyl chlorides from amides using thionyl chloride
    • Subsequent palladium-catalyzed coupling with 1-bromo-2-ethynylbenzene or similar substrates to form alkynyl imine intermediates
    • Cyclization to the indoline core followed by esterification to yield the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst/Enzyme Temperature (°C) Yield (%) Notes
Asymmetric Transfer Hydrogenation 2-acylamino-3-(2-chlorophenyl)acrylic acid esters Chiral transition metal complexes 60–100 Up to 98 e.e. High stereoselectivity, enantiomeric excess control
Palladium-Catalyzed Heck Reaction 2-halophenylalanine derivatives, Pd(OAc)2, PPh3, CuI, K2CO3 Pd(0) complexes 80–95 54–80 Efficient ring closure, good yields
Condensation & Cyclization 2-chlorobenzaldehyde, ZnCl2, p-toluenesulfonyl chloride ZnCl2, aldolase enzyme RT to reflux Variable Versatile, combined with sulfonation for stability

Comprehensive Research Findings

  • The asymmetric hydrogenation approach is preferred when enantiomeric purity is critical, such as in pharmaceutical applications. The use of chiral ligands and controlled temperature ensures high enantiomeric excess.

  • Palladium-catalyzed methods provide robust synthetic routes with moderate to high yields and are adaptable to various substituted phenylalanine esters, including 2-chloro derivatives.

  • Condensation reactions offer flexibility in precursor selection and can be combined with enzymatic catalysis for greener synthesis pathways. However, they may require additional purification steps due to side products.

  • The stereochemistry of the product can be retained or controlled through the choice of catalyst and reaction conditions, particularly in hydrogenation and Heck coupling steps.

  • The use of bases such as triethylamine or potassium carbonate is common to facilitate coupling and condensation reactions, often in dipolar aprotic solvents like DMF or NMP for optimal solubility and reaction rates.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate exhibits promising biological activities that make it a candidate for drug development:

  • Antiviral Properties: Research indicates that indole derivatives can inhibit viral replication, making them potential agents against viral infections .
  • Anti-inflammatory Effects: The compound has shown efficacy in reducing inflammation in preclinical models .
  • Anticancer Activity: Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, suggesting its potential use in oncology .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being explored .

Biological Research

The compound serves as a valuable tool in biological research due to its ability to interact with specific molecular targets:

  • Receptor Binding Studies: this compound has been shown to bind with high affinity to various receptors involved in neurotransmission and inflammation .
  • Mechanistic Studies: Investigations into its mechanism of action reveal that it can modulate signaling pathways related to cell survival and apoptosis .

Industrial Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science:

  • Development of New Materials: The compound can be utilized in the synthesis of novel polymers and materials due to its unique chemical structure .
  • Chemical Processes: Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes .

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryAntiviral, anti-inflammatory, anticancerSignificant biological activity observed
Biological ResearchReceptor binding studies, mechanistic studiesInteraction with multiple receptors
Industrial ApplicationsMaterial development, chemical intermediatesPotential for novel polymer synthesis

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate and analogous compounds:

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications Reference
This compound C₁₇H₁₄ClNO₂ 2-chlorophenyl, ethoxycarbonyl Likely via NaBH₄ reduction of precursors Potential pharmacological activity via chlorophenyl moiety
Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (11) C₁₅H₁₅NO₄ Ethoxycarbonylmethyl at C3 NaBH₄ reduction followed by P₂₁-mediated coupling Intermediate in heterocyclic synthesis
Ethyl 1-methyl-2,3-dihydroindole-2-carboxylate C₁₂H₁₅NO₂ Methyl at N1, ethoxycarbonyl at C2 Not specified Studied for medicinal applications (e.g., serotonin modulation)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Chloro at C7, methyl at C3, carboxylic acid at C2 Likely high acidity due to COOH group; used in drug synthesis
Cenobamate C₁₂H₁₃ClN₄O₂ 2-chlorophenyl, tetrazole, carbamate Multi-step synthesis Antiepileptic drug; chlorophenyl enhances bioavailability

Structural and Functional Differences

  • Substituent Effects: The 2-chlorophenyl group in the target compound increases steric bulk and electron-withdrawing effects compared to the methyl group in Ethyl 1-methyl-2,3-dihydroindole-2-carboxylate . This may alter binding affinities in biological systems or influence crystal packing efficiency . The ethoxycarbonyl moiety at position 3 distinguishes the target compound from 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which has a carboxylic acid group.
  • Synthetic Routes :

    • Unlike Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (synthesized via NaBH₄ reduction and subsequent coupling with P₂₁) , the target compound likely requires regioselective introduction of the chlorophenyl group, possibly through Friedel-Crafts alkylation or cross-coupling reactions.

Physicochemical Properties

  • Hydrogen Bonding and Crystal Packing : The chlorophenyl and ethoxycarbonyl groups may participate in C–H···O or Cl···π interactions, as observed in similar crystals . This contrasts with Ethyl 1-methyl-2,3-dihydroindole-2-carboxylate, where N–H···O bonds dominate .
  • Thermal Stability: The rigid chlorophenyl group could enhance thermal stability compared to alkyl-substituted analogs, as seen in halogenated pharmaceuticals like Cenobamate .

Biological Activity

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is an indole derivative characterized by the presence of a chlorophenyl group and an ethyl ester functional group. The synthesis of such compounds often involves multi-step processes that include alkylation and cyclization reactions to form the indole core. Recent studies have highlighted efficient synthetic methodologies that yield various indole derivatives with potential pharmacological applications .

Anticancer Activity

Indole derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that compounds with indole structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have shown promising results with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 26 nM to 86 nM in certain studies .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (nM)Reference
VaA54944
VbMCF-759
VcHepG256
VdColo-20566

The mechanism of action for this compound appears to involve inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that certain indole derivatives can inhibit epidermal growth factor receptor (EGFR) and BRAF V600E, both of which are crucial pathways in cancer progression. For example, one derivative demonstrated an IC50 value against EGFR of 71 nM, indicating its potential as a targeted therapeutic agent .

Antiviral Activity

In addition to anticancer properties, indole derivatives have been explored for their antiviral activities. Some studies suggest that modifications in the indole structure can enhance activity against viruses such as HCV (Hepatitis C Virus). For instance, certain derivatives have displayed EC50 values (the concentration required to achieve half-maximal effect) indicating effective antiviral action without significant cytotoxicity .

Table 2: Antiviral Activity of Indole Derivatives

CompoundVirus TypeEC50 (nM)CC50 (µM)Reference
Compound AHCV510>50
Compound BSARS-CoV-2250Not reported

Case Studies and Clinical Relevance

Several case studies have documented the biological activity of indole derivatives in preclinical settings. For instance, a study on a related compound indicated substantial apoptotic effects in colorectal cancer cells, suggesting that these compounds could serve as effective chemotherapeutic agents . Another study highlighted the role of structural modifications in enhancing the bioactivity of indoles against various pathogens and cancer types.

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